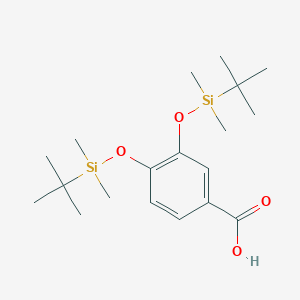

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid

Description

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a silyl-protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Its synthesis involves the reaction of caffeic acid with tert-butyldimethylsilyl chloride under anhydrous conditions, followed by catalytic hydrogenation to yield intermediates like (E)-3-(3,4-bis(TBDMSO)phenyl)acrylic acid (ix) and 3-(3,4-bis(TBDMSO)phenyl)propanoic acid (x) . The tert-butyldimethylsilyl (TBDMS) groups serve as protective moieties for hydroxyl groups, enhancing stability during synthetic processes such as coupling reactions in pharmaceutical chemistry . This compound is pivotal in synthesizing kinase inhibitors (e.g., for DYRK1A/B and MtbTMPK) and functional polymers due to its robust protective group chemistry and controlled deprotection using HF·pyridine .

Propriétés

IUPAC Name |

3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFPRRCCBVQTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid typically involves the protection of hydroxyl groups on the benzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The TBDMS groups can be selectively oxidized to form hydroxyl groups.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The TBDMS groups can be replaced by other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.

Major Products Formed

Oxidation: Formation of dihydroxybenzoic acid.

Reduction: Formation of benzyl alcohol or benzaldehyde.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in several scientific research fields:

Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Employed in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid primarily involves the protection of hydroxyl groups through the formation of stable silyl ethers. The TBDMS groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound’s stability under various reaction conditions makes it an ideal protecting group in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid and analogous compounds:

Detailed Analysis

Protective Group Stability and Reactivity

- TBDMS vs. Benzyl Groups: TBDMS groups offer superior stability under basic and oxidative conditions compared to benzyl groups, which require hydrogenolysis for removal . This makes TBDMS-protected compounds preferable in multi-step syntheses where intermediate stability is critical. Benzyl-protected derivatives, however, are more cost-effective for large-scale industrial production .

- TBDMS vs. TMS Groups : Trimethylsilyl (TMS) groups, as in the protocatechuic acid 3TMS derivative, are less bulky and easier to remove under mild acidic conditions. This contrasts with TBDMS, which necessitates harsh fluoride-based deprotection .

Electronic and Steric Effects

- Fluorinated Derivatives : Compounds like 3,4-bis(trifluoromethyl)benzoic acid exhibit strong electron-withdrawing effects due to CF₃ groups, significantly increasing acidity (pKa ~1.5) compared to TBDMSO-substituted analogs (pKa ~4.5). This enhances their reactivity in electrophilic substitutions and suitability for agrochemicals .

- Substitution Patterns: The 3,4-dioxygenation pattern in TBDMSO-benzoic acid mimics natural phenolic compounds (e.g., caffeic acid), facilitating bioactivity in kinase inhibition. In contrast, 3,5-bis(benzyloxy)benzoic acid lacks this bioisosteric mimicry, limiting its pharmacological relevance .

Pharmaceutical Relevance

- MtbTMPK Inhibitors : Coupling 3,4-Bis(TBDMSO)benzoic acid with hydroxylamine intermediates yielded potent MtbTMPK inhibitors, demonstrating IC₅₀ values <1 µM .

- DYRK1A/B Kinase Inhibitors : Fluorinated analogs (e.g., 3f) showed enhanced blood-brain barrier penetration and selectivity, with >50% inhibition at 10 nM concentrations in Parkinson’s disease models .

Activité Biologique

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article examines its biological activity, focusing on antibacterial properties, interactions with mycobacterial enzymes, and implications for drug development.

Chemical Structure and Properties

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid features two tert-butyldimethylsilyl (TBDMS) groups attached to the hydroxyl functionalities of a benzoic acid structure. This configuration enhances its stability and solubility in organic solvents, making it a versatile compound in synthetic organic chemistry.

- Molecular Formula : C_{18}H_{30}O_{5}Si_{2}

- Molecular Weight : 382.64 g/mol

- Density : 0.989 g/cm³

- Boiling Point : Approximately 395 °C

Antibacterial Activity

Research indicates that 3,4-bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in synthesizing furan derivatives, which exhibit significant antibacterial activity. These derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Interaction with Mycobacterial Enzymes

A study explored the compound's potential as an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme for mycobacterial growth. The research highlighted that structural motifs favoring mycobacterial uptake could enhance the efficacy of new antimycobacterial agents derived from this compound .

Synthesis and Evaluation of Derivatives

In one study, the synthesis of novel derivatives from 3,4-bis((tert-butyldimethylsilyl)oxy)benzoic acid was performed to evaluate their biological activities. The derivatives were assessed for their ability to inhibit MtbTMPK and showed promising results in vitro against M. tuberculosis strains .

Antimicrobial Spectrum

The antimicrobial spectrum of compounds derived from 3,4-bis((tert-butyldimethylsilyl)oxy)benzoic acid was tested against various pathogens using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria while showing selective inhibition against Gram-negative strains .

Table: Biological Activity Overview

Q & A

Q. How to troubleshoot low yields in coupling reactions involving this benzoic acid derivative?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.